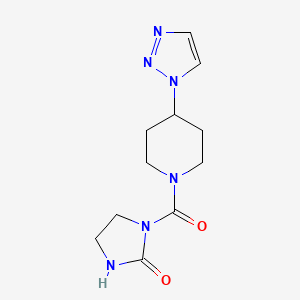

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring via a [3+2] cycloaddition reaction, also known as a click reaction. The piperidine ring could be formed via a cyclization reaction, and the imidazolidin-2-one group could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine ring is a six-membered ring containing one nitrogen atom, and the imidazolidin-2-one group is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The triazole ring could potentially undergo substitution reactions at the nitrogen atoms, the piperidine ring could undergo substitution reactions at the carbon atoms, and the imidazolidin-2-one group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make this compound a potential hydrogen bond donor and acceptor. The presence of the carbonyl group in the imidazolidin-2-one group could also make this compound a potential hydrogen bond acceptor .Aplicaciones Científicas De Investigación

Antimicrobial Activities

1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities . The compounds were tested against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . Notably, compound 7o exhibited substantial potency against most of the tested microbes .

Antiviral Applications

1,2,3-triazole derivatives have been studied for their potential as antiviral agents . One of the best-known examples of nucleoside analogs is ribavirin, known for its broad spectrum of antiviral activity against many DNA and RNA viruses .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability make them useful in a variety of synthetic applications .

Supramolecular Chemistry

1,2,3-triazoles have been used in supramolecular chemistry . Their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .

Chemical Biology

1,2,3-triazoles have found applications in chemical biology . Their stability against metabolic degradation and ability to mimic an E or a Z amide bond make them useful in this field .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . Their unique chemical properties make them suitable for use in this application .

Materials Science

1,2,3-triazoles have been used in materials science . Their unique chemical properties make them suitable for use in this application .

Mecanismo De Acción

Target of Action

The primary target of the compound “1-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one” is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90, exhibiting significant HSP90α binding affinity . The interaction between the compound and the binding sites of HSP90 is confirmed by molecular modeling studies, which suggest the mode of interaction involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The compound’s interaction with HSP90 inhibits its function, leading to the degradation of client proteins involved in tumorigenesis . This results in anti-proliferative activities, particularly observed in certain cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c18-10-12-3-7-16(10)11(19)15-5-1-9(2-6-15)17-8-4-13-14-17/h4,8-9H,1-3,5-7H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDUJHYSWQEGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)

![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)

![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)

![2-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide](/img/structure/B2429117.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)